molecular formula C17H23FN2O4S B2574144 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034459-53-3

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2574144
CAS No.: 2034459-53-3
M. Wt: 370.44
InChI Key: LCEUFNLMSOAGRG-UHFFFAOYSA-N
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Description

This product is the chemical compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone, provided for research and development purposes. The structure of this molecule, featuring a piperazine linker connected to a tetrahydro-2H-thiopyran 1,1-dioxide group and a 3-fluoro-4-methoxyphenyl methanone group, is characteristic of scaffolds investigated for pharmaceutical applications . Similar complex heterocyclic structures are frequently explored in medicinal chemistry for their potential as kinase inhibitors or modulators of various biological targets . This compound is intended for use in strictly controlled laboratory environments. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the compound's suitability and activity for their specific experimental systems.

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4S/c1-24-16-3-2-13(12-15(16)18)17(21)20-8-6-19(7-9-20)14-4-10-25(22,23)11-5-14/h2-3,12,14H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEUFNLMSOAGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex organic molecule that exhibits potential biological activity due to its unique structural features. This article delves into the biological activity of this compound, examining its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Structural Overview

The compound features a piperazine ring linked to a tetrahydrothiopyran moiety and a methanone group. The presence of the dioxidothiopyran structure and the fluorinated methoxyphenyl group suggests diverse interactions with biological targets. The molecular formula is C17H22FN3O3SC_{17}H_{22}FN_3O_3S with a molecular weight of approximately 371.44 g/mol.

Predicted Biological Activities

Based on its structural characteristics, the compound is predicted to exhibit various biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains such as Bacillus subtilis and Pseudomonas fluorescens .
  • CNS Activity : The piperazine ring is often associated with anxiolytic and antidepressant effects.
  • Anti-inflammatory Potential : The methanone functionality may contribute to anti-inflammatory activity, making it a candidate for treating conditions like arthritis.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

  • Preparation of Dioxidothiopyran Intermediate :
    • Reacting appropriate thiol compounds with oxidizing agents to form the dioxidothiopyran structure.
  • Formation of Piperazine Ring :
    • The dioxidothiopyran intermediate is then reacted with piperazine under controlled conditions to yield the desired product.
  • Methanone Formation :
    • Finally, coupling with a fluorinated methoxyphenyl derivative completes the synthesis.

Case Studies and Research Findings

Research has indicated that derivatives of thiopyran structures exhibit promising biological activities. For instance, studies on thiochroman derivatives reveal significant antimicrobial effects, suggesting that similar mechanisms may be at play for this compound .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesNotable Biological Activity
1-MethylpiperazinePiperazine ringCNS activity, anxiolytic
2-MethylpyrrolePyrrole ringAntimicrobial properties
TetrahydrothiopyranThiopyran ringAntibacterial effects

Interaction Studies

Understanding how this compound interacts with biological molecules is crucial for assessing its therapeutic potential. Interaction studies may include:

  • Binding Affinity Tests : Evaluating how well the compound binds to target proteins or receptors.
  • In Vitro Assays : Assessing the efficacy against various bacterial strains or cell lines.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfone group (1,1-dioxidotetrahydro-2H-thiopyran-4-yl) distinguishes it from most analogs, which typically feature simpler alkyl or aryl substituents. This group likely enhances polarity and solubility compared to methyl or trifluoromethyl groups seen in other piperazine derivatives .

Physical and Chemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

  • Solubility: The sulfone group may increase aqueous solubility compared to non-polar substituents (e.g., methylpiperazine in ). Chlorophenyl analogs exhibit moderate solubility in organic solvents like isopropyl alcohol .
  • Melting Point: Fluorinated aryl methanones (e.g., compound 11 in ) have melting points near 90–92°C, suggesting the target compound may exhibit similar thermal stability due to its rigid piperazine-sulfone framework.
  • Synthetic Complexity: The sulfone and methoxy groups may necessitate multi-step synthesis, akin to purine-linked methanones requiring coupling reactions .

Methodological Considerations in Similarity Assessment

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients) may classify the target compound as distinct from analogs due to its unique substituents. However, functional group alignment (e.g., piperazine core) could retain pharmacophore similarity for virtual screening.

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